
Methyl 4-(3-amino-4-nitrophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(3-amino-4-nitrophenoxy)benzoate” is a chemical compound with the molecular formula C14H12N2O5 . It has an average mass of 288.255 Da and a monoisotopic mass of 288.074615 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . For a more detailed analysis, X-ray diffraction or other spectroscopic methods like FTIR, RAMAN & NMR could be used .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often participate in reactions such as hydrolysis, aminolysis, and trans-esterification .Aplicaciones Científicas De Investigación
Toward Nitroxide-Mediated Photopolymerization
A study by Guillaneuf et al. (2010) introduced a compound with a chromophore group linked to an aminoxyl function, demonstrating its application in photoinitiated polymerization. This research highlighted the compound's potential in the development of photopolymer materials with enhanced properties, such as increased sensitivity to UV light and improved polymerization control (Guillaneuf et al., 2010).
Azo Polymers for Reversible Optical Storage
Meng et al. (1996) synthesized and studied copolymers for their application in reversible optical storage, demonstrating how interactions between azo and benzoate side groups affect optical properties. This work provides insights into the design of materials for advanced optical storage solutions (Meng et al., 1996).
In-situ Synthesis of Metal Nanoparticles@Metal-Organic Frameworks
Qi et al. (2019) reported on the in-situ synthesis of metal nanoparticle composites within metal-organic frameworks, highlighting their catalytic and antimicrobial activities. This research points to the application of such composites in environmental remediation and antimicrobial treatments (Qi et al., 2019).
Synthesis and Properties of Hyperbranched Aromatic Polyamide
Yang et al. (1999) explored the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate derivatives, leading to hyperbranched aromatic polyamides. This research contributes to the field of high-performance polymers with potential applications in coatings, adhesives, and composite materials (Yang et al., 1999).
Synthesis, Structure, and DNA Binding Studies
Haider et al. (2011) focused on the synthesis and characterization of compounds for potential application in the development of new materials for DNA binding and sensing. Their work contributes to the understanding of how structural elements influence the interaction with DNA (Haider et al., 2011).
Photocatalytic Degradation of Methyl Parathion
Moctezuma et al. (2007) studied the photocatalytic degradation of methyl parathion, identifying intermediate products and reaction pathways. This research is relevant for developing photocatalytic methods to degrade toxic pesticides and mitigate environmental pollution (Moctezuma et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(3-amino-4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-14(17)9-2-4-10(5-3-9)21-11-6-7-13(16(18)19)12(15)8-11/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAYLJMNHOFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

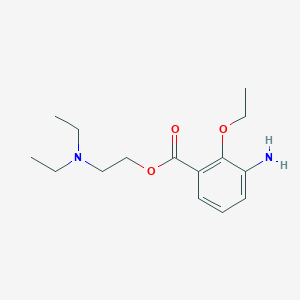
![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)
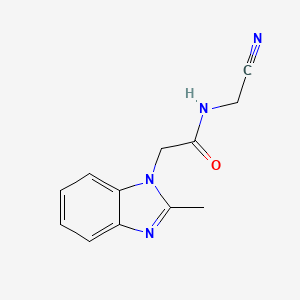
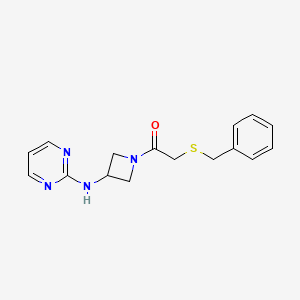
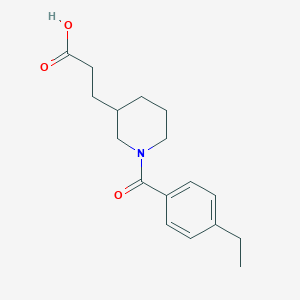
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
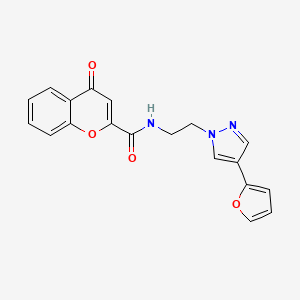
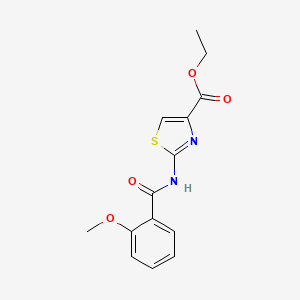
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)

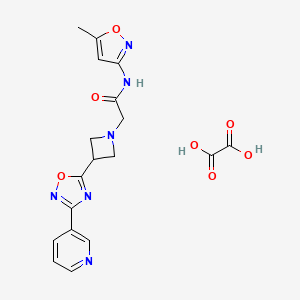

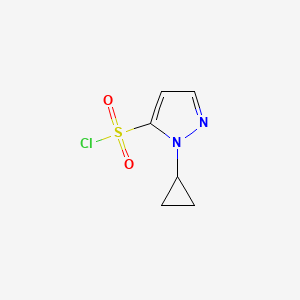
![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)